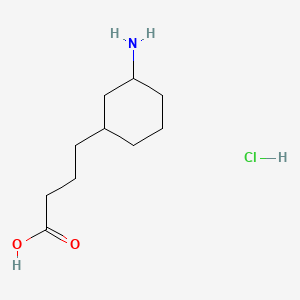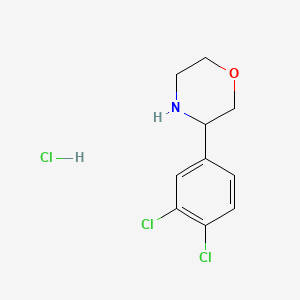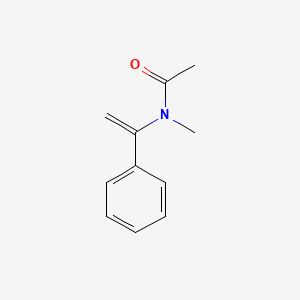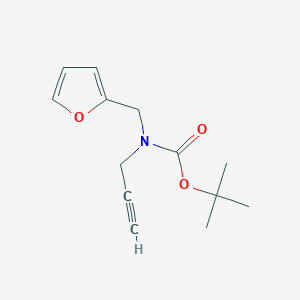
tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is an organic compound with the molecular formula C13H17NO3 It is a derivative of carbamate, featuring a furan ring, a prop-2-ynyl group, and a tert-butyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate typically involves the reaction of furan-2-ylmethylamine with tert-butyl chloroformate and propargyl bromide. The reaction is carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the formation of the carbamate linkage. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The prop-2-ynyl group can be reduced to a propyl group using hydrogenation.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: tert-Butyl N-(furan-2-ylmethyl)-N-propylcarbamate.
Substitution: Various substituted carbamates depending on the nucleophile used.
Applications De Recherche Scientifique
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Mécanisme D'action
The mechanism of action of tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The furan ring and prop-2-ynyl group may play a role in binding to these targets, influencing their activity and leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl N-(furan-2-ylmethyl)carbamate: Lacks the prop-2-ynyl group, making it less reactive in certain chemical reactions.
tert-Butyl N-(thiophen-2-ylmethyl)-N-prop-2-ynylcarbamate: Contains a thiophene ring instead of a furan ring, which can alter its chemical and biological properties.
Uniqueness
tert-Butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate is unique due to the presence of both the furan ring and the prop-2-ynyl group. This combination provides a distinct set of chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
tert-butyl N-(furan-2-ylmethyl)-N-prop-2-ynylcarbamate |
InChI |
InChI=1S/C13H17NO3/c1-5-8-14(10-11-7-6-9-16-11)12(15)17-13(2,3)4/h1,6-7,9H,8,10H2,2-4H3 |
Clé InChI |
PBERMOOHNXFGQB-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N(CC#C)CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


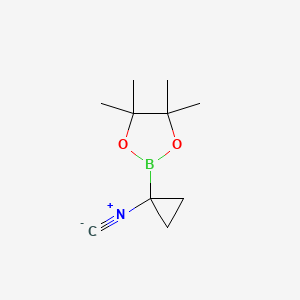
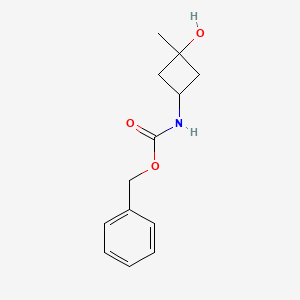
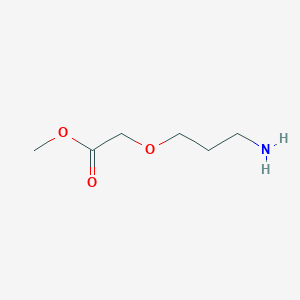
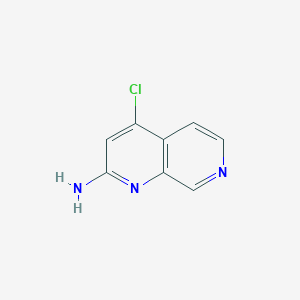
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
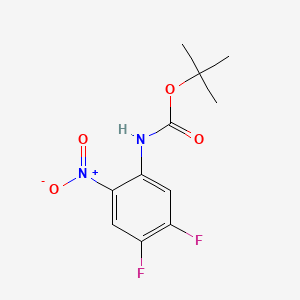
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
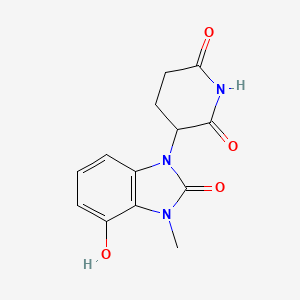
aminehydrochloride](/img/structure/B13506476.png)
